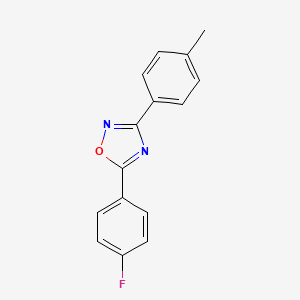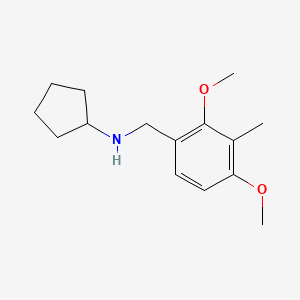
methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as DMG, is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields. DMG is a glycine derivative that has been shown to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which plays a key role in antioxidant defense.
Biochemical and physiological effects:
methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve antioxidant defense. methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is its wide range of biological and pharmacological activities, making it a promising candidate for further investigation. However, one of the limitations of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is the development of more efficient synthesis methods for methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, which could make it more accessible for use in various experiments. Additionally, further investigation is needed to fully understand the mechanism of action of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, which could lead to the development of new drugs and therapies. Finally, more studies are needed to investigate the potential applications of methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate in various diseases and conditions.
合成方法
Methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized using a variety of methods, including the reaction of glycine with 3,4-dimethoxybenzaldehyde and methylsulfonyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
Methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various scientific fields. Its ability to inhibit the growth of cancer cells and bacteria has been demonstrated in several studies. methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular diseases.
属性
IUPAC Name |
methyl 2-(3,4-dimethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-10-6-5-9(7-11(10)18-2)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXYYGFLCFQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4-dimethoxy-N-methylsulfonylanilino)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)

![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-bromo-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5769554.png)


![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)